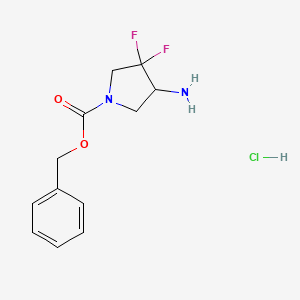

Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate hydrochloride

Description

Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate hydrochloride is a fluorinated pyrrolidine derivative characterized by a benzyl ester group, an amino substituent at the 4-position, and two fluorine atoms at the 3-position of the pyrrolidine ring. This compound is likely utilized as a synthetic intermediate or building block in pharmaceutical chemistry, given the structural relevance of pyrrolidine scaffolds in drug design.

Properties

Molecular Formula |

C12H15ClF2N2O2 |

|---|---|

Molecular Weight |

292.71 g/mol |

IUPAC Name |

benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C12H14F2N2O2.ClH/c13-12(14)8-16(6-10(12)15)11(17)18-7-9-4-2-1-3-5-9;/h1-5,10H,6-8,15H2;1H |

InChI Key |

DNAVLVCRAVKOBW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1C(=O)OCC2=CC=CC=C2)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

Introduction of Fluorine Atoms: The difluorination of the pyrrolidine ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides.

Amination: The amino group is introduced via reductive amination or other suitable methods.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or amino groups using appropriate nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Benzyl halides, nucleophiles like amines or thiols.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl or amino derivatives.

Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of enzyme inhibitors and receptor modulators.

Biological Studies: The compound is used in studies to understand the interaction of fluorinated molecules with biological systems, including enzyme binding and metabolic pathways.

Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) with potential therapeutic effects.

Chemical Biology: The compound is utilized in chemical biology to study the effects of fluorine substitution on biological activity and molecular recognition.

Mechanism of Action

The mechanism of action of Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The benzyl and amino groups contribute to the overall molecular recognition and binding properties, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Table 1: Key Structural and Commercial Attributes of Analogs

Key Observations :

- Fluorine Substitution: Both compounds feature 3,3-difluoropyrrolidine, which increases metabolic stability and electronegativity compared to non-fluorinated analogs like 1-(azetidin-3-yl)-4,4-difluoropiperidine.

- Pharmacological Potential: Unlike the brominated benzyl alcohol derivative (), the target compound lacks direct evidence of opioid-like activity, suggesting divergent therapeutic applications.

Commercial and Industrial Relevance

- Pricing : The tert-butyl derivative is commercially available at scale (up to 10g, €1,091), whereas the benzyl variant’s pricing is unspecified but likely higher due to niche demand.

- Purity : Both tert-butyl and benzyl analogs are listed at ≥95% purity, comparable to other fluorinated amines like 2,2-difluorocyclopentan-1-amine hydrochloride (95% purity).

Biological Activity

Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C11H14ClF2N

- Molecular Weight : 233.685 g/mol

- CAS Number : 862416-37-3

Research indicates that this compound exhibits its biological effects primarily through modulation of various signaling pathways. The compound has been shown to interact with the following:

- EGFR/PI3K/Akt/mTOR Pathway : Studies have demonstrated that derivatives of this compound can inhibit the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), leading to decreased cell proliferation and increased apoptosis in cancer cell lines .

Anticancer Activity

The compound has shown promising results in various cancer models. A study highlighted the cytotoxic effects against prostate cancer (PC-3) and breast cancer (MDA-MB-231) cell lines. The IC50 values for these studies were as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzyl 4-amino-3,3-difluoropyrrolidine | PC-3 | 8.5 |

| Benzyl 4-amino-3,3-difluoropyrrolidine | MDA-MB-231 | 10.22 |

These values indicate a significant cytotoxic effect, suggesting potential as an anticancer agent.

Anticonvulsant Properties

There is emerging evidence that benzyl derivatives may exhibit anticonvulsant activity. A related compound was found to have potential as a new anticonvulsant agent, indicating that benzyl 4-amino-3,3-difluoropyrrolidine could also possess similar properties .

Case Studies and Research Findings

- Cytotoxicity Study : A detailed investigation into the cytotoxicity of benzyl derivatives revealed that compounds with strong electron-withdrawing groups exhibited higher activity against cancer cell lines compared to those with weakly activating groups .

- Structure–Activity Relationship (SAR) : The SAR analysis indicated that the presence of difluorinated groups significantly enhances the biological activity of pyrrolidine derivatives, making them more effective in targeting specific pathways involved in tumor growth and survival .

Q & A

Q. What are the common synthetic routes for Benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate hydrochloride?

The synthesis typically involves multi-step reactions, including the use of tert-butyl-protected intermediates (e.g., tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate) followed by deprotection and functionalization. A key step is the coupling reaction using reagents like EDC-HCl and HOBt in dichloromethane (DCM) with N-methylmorpholine (NMM) as a base, optimized under inert conditions .

Q. How is the purity and identity of this compound verified in research settings?

Purity is assessed via HPLC (≥95% purity) and corroborated by techniques such as NMR, NMR, and mass spectrometry. Elemental analysis (C, H, N, Cl) and IR spectroscopy further confirm structural integrity .

Q. What are the key spectroscopic features used to characterize this compound?

- NMR: Distinct signals for the 3,3-difluoro groups (δ ≈ -120 to -140 ppm, depending on solvent).

- NMR: Resonances for the pyrrolidine ring protons (δ 3.0–4.0 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm).

- IR: Stretching vibrations for the carbonyl group (~1700 cm) and NH (~3300 cm) .

Q. What are the solubility properties of this compound in common organic solvents?

As a hydrochloride salt, it is soluble in polar solvents like water, methanol, and DMSO but less so in non-polar solvents (e.g., hexane). Solubility data should be experimentally validated for specific assay conditions .

Q. What are the storage and handling recommendations for this hydrochloride salt?

Store desiccated at 2–8°C to prevent hydrolysis. Handle under inert atmospheres (N/Ar) to avoid moisture absorption, which can degrade the carboxylate ester .

Advanced Research Questions

Q. What strategies optimize coupling efficiency during synthesis?

Q. How do the 3,3-difluoro substituents influence reactivity and biological interactions?

The electronegative fluorine atoms induce:

- Conformational rigidity: Restricts pyrrolidine ring puckering, altering binding to enzymatic pockets.

- Hydrogen-bonding modulation: Reduces basicity of the amino group, impacting interactions with acidic residues in targets. Comparative studies with non-fluorinated analogs (e.g., benzyl 4-aminopyrrolidine-1-carboxylate) reveal differences in IC values for enzyme inhibition .

Q. What in vitro assays evaluate its neuropharmacological activity?

- Receptor binding assays: Radioligand displacement studies (e.g., H-labeled ligands for GPCRs).

- Enzyme inhibition: Fluorometric assays for monoamine oxidase (MAO) or acetylcholinesterase (AChE).

- Cellular models: Neuronal cell lines (e.g., SH-SY5Y) treated with the compound to assess neuroprotection against oxidative stress .

Q. How can computational modeling predict binding modes with enzyme targets?

Q. How are data contradictions resolved when biological activities vary across assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.